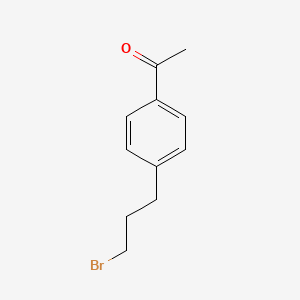
1-(4-(3-bromopropyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-bromopropyl)phenyl)ethanone is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a bromopropane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-bromopropyl)phenyl)ethanone typically involves the bromination of 1-(4-acetylphenyl)propane. One common method is the reaction of 1-(4-acetylphenyl)propane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(3-bromopropyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(4-acetylphenyl)-3-propanol.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-(4-Acetylphenyl)-3-propanol.
Oxidation: 1-(4-Carboxyphenyl)-3-bromopropane.
Reduction: 1-(4-Hydroxyphenyl)-3-bromopropane.
Applications De Recherche Scientifique
1-(4-(3-bromopropyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(3-bromopropyl)phenyl)ethanone involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The bromine atom can participate in halogen bonding, while the acetyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
1-(4-Acetylphenyl)-3-chloropropane: Similar structure but with a chlorine atom instead of bromine.
1-(4-Acetylphenyl)-3-iodopropane: Contains an iodine atom, leading to different reactivity.
1-(4-Acetylphenyl)-3-fluoropropane: Fluorine substitution affects the compound’s polarity and reactivity.
Uniqueness: 1-(4-(3-bromopropyl)phenyl)ethanone is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.
Propriétés
Numéro CAS |
41996-96-7 |
|---|---|
Formule moléculaire |
C11H13BrO |
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
1-[4-(3-bromopropyl)phenyl]ethanone |
InChI |
InChI=1S/C11H13BrO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7H,2-3,8H2,1H3 |
Clé InChI |
LUNSDTBILQMRSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


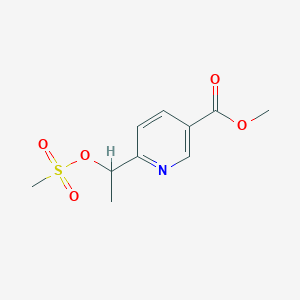
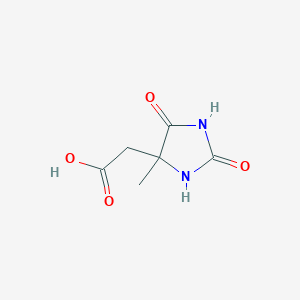

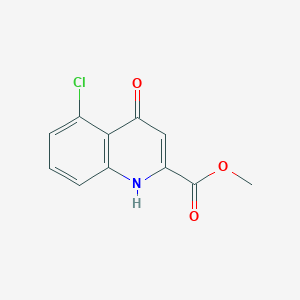
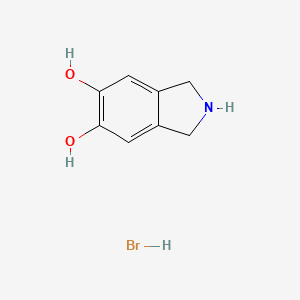
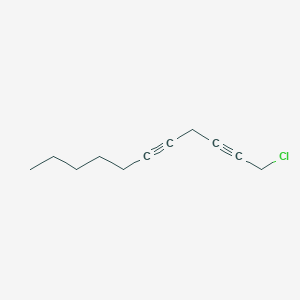
![1-Bromo-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B8693332.png)
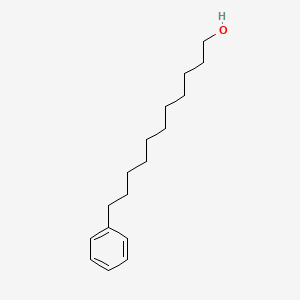
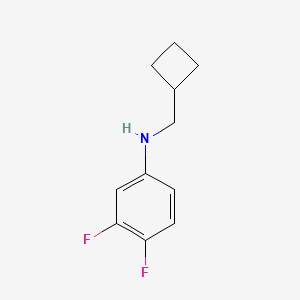
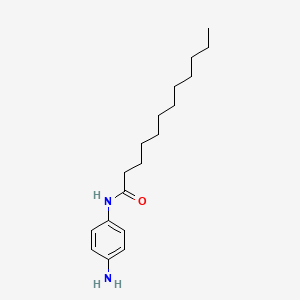
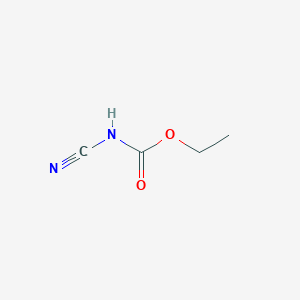
![(2S)-2-[(2-allylphenoxy)methyl]oxirane](/img/structure/B8693369.png)
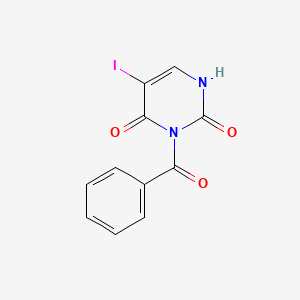
![2'-Fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8693389.png)
